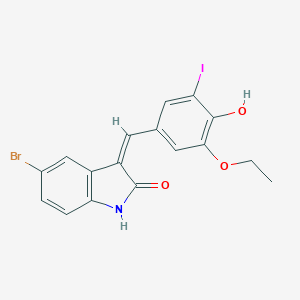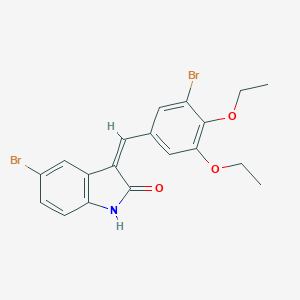![molecular formula C17H17N7 B307869 1-methyl-1H-pyrrole-2-carbaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B307869.png)
1-methyl-1H-pyrrole-2-carbaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-1H-pyrrole-2-carbaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone, also known as MTIH, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTIH is a hydrazone derivative that has been synthesized using a simple and efficient method. This compound has shown promising results in scientific research, particularly in the field of cancer treatment.
Mécanisme D'action
The mechanism of action of 1-methyl-1H-pyrrole-2-carbaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately, cell death. This compound has also been found to inhibit the activity of the Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit cell growth and proliferation, and reduce tumor size in animal models. This compound has also been found to have antioxidant activity, which may contribute to its anticancer effects. Additionally, this compound has been found to have low toxicity, making it a potential candidate for further development as an anticancer drug.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-methyl-1H-pyrrole-2-carbaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone in lab experiments is its high potency against a wide range of cancer cell lines. This makes it a useful tool for studying the mechanisms of cancer cell growth and proliferation. Additionally, this compound has low toxicity, making it a safer alternative to other anticancer drugs. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on 1-methyl-1H-pyrrole-2-carbaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone. One potential direction is to further investigate its mechanism of action and identify the specific enzymes and signaling pathways that it targets. This could lead to the development of more targeted and effective anticancer drugs. Another potential direction is to explore the use of this compound in combination with other anticancer drugs, as it has been found to have a synergistic effect in some studies. Additionally, further research is needed to determine the optimal dosage and administration of this compound in humans, as well as its potential side effects.
Méthodes De Synthèse
1-methyl-1H-pyrrole-2-carbaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone has been synthesized using a simple and efficient method that involves the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with 8-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-carbohydrazide. The reaction is carried out in the presence of a suitable catalyst and solvent, and the resulting product is purified using column chromatography. This method has been found to be highly effective, and the yield of this compound is generally high.
Applications De Recherche Scientifique
1-methyl-1H-pyrrole-2-carbaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone has shown promising results in scientific research, particularly in the field of cancer treatment. Studies have shown that this compound has potent anticancer activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has been found to induce apoptosis, or programmed cell death, in cancer cells, thereby inhibiting their growth and proliferation. This compound has also been found to have a synergistic effect when used in combination with other anticancer drugs, making it a potential candidate for combination therapy.
Propriétés
Formule moléculaire |
C17H17N7 |
|---|---|
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
8-ethyl-N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine |
InChI |
InChI=1S/C17H17N7/c1-3-11-6-7-14-13(9-11)15-16(19-14)20-17(23-21-15)22-18-10-12-5-4-8-24(12)2/h4-10H,3H2,1-2H3,(H2,19,20,22,23)/b18-10+ |
Clé InChI |
CNYIXTJBBCSFNV-VCHYOVAHSA-N |
SMILES isomérique |
CCC1=CC2=C(C=C1)NC3=C2N=NC(=N3)N/N=C/C4=CC=CN4C |
SMILES |
CCC1=CC2=C(C=C1)NC3=C2N=NC(=N3)NN=CC4=CC=CN4C |
SMILES canonique |
CCC1=CC2=C(C=C1)NC3=C2N=NC(=N3)NN=CC4=CC=CN4C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(5Z)-2-(4-fluoroanilino)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B307787.png)
![3-(Methylsulfanyl)-6-(5-methyl-2-thienyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307790.png)
![3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B307791.png)
![3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B307793.png)
![1-[7-Acetyl-3-(allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-naphthyl acetate](/img/structure/B307794.png)
![2-[7-Acetyl-3-(allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-6-methylphenyl acetate](/img/structure/B307795.png)
![3-(Ethylsulfanyl)-6-{3-nitrophenyl}-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307797.png)
![3-[(4-bromophenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole](/img/structure/B307799.png)
![3-[(2-fluorophenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole](/img/structure/B307801.png)
![2-Methoxy-4-[3-(methylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-6-nitrophenyl propanoate](/img/structure/B307805.png)

![8-[(2-Chlorobenzyl)oxy]-2-[2-(2,3,4-trimethoxyphenyl)vinyl]quinoline](/img/structure/B307812.png)
